5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

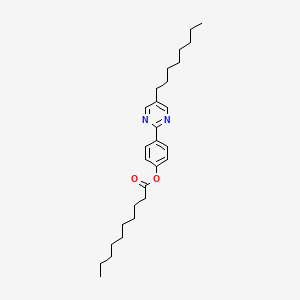

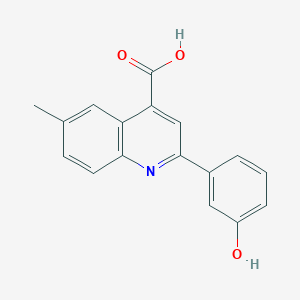

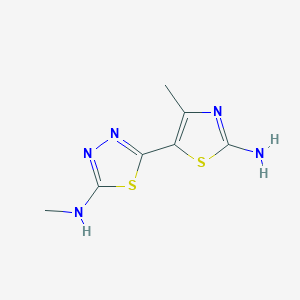

The compound “5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine” is a complex organic molecule that contains several functional groups including an amino group, a methyl group, a thiazole ring, and a thiadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur) and a thiadiazole ring (a five-membered ring containing two nitrogens and a sulfur). These heterocyclic rings are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino groups might participate in acid-base reactions, the thiazole and thiadiazole rings might undergo electrophilic substitution reactions, and the methyl groups might be involved in various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heterocyclic rings might increase its solubility in polar solvents .Scientific Research Applications

Metabolism and Biological Monitoring

Etridiazole, a related thiadiazole compound, undergoes metabolic processing in humans and rats, leading to the formation of specific metabolites such as carboxylic and mercapturic acid derivatives. These metabolites can serve as biomarkers for biological monitoring of exposure to thiadiazoles. In studies conducted by Welie et al. (2005), the identification and quantification of these metabolites in urine provided a method for assessing exposure levels and understanding the compound's metabolic pathways Welie et al., 2005.

Toxicity and Health Implications

Research into the toxicity and health implications of heterocyclic amines, which share structural similarities with "5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine," reveals the potential risks associated with exposure to such compounds. Studies have shown that heterocyclic amines formed during the cooking of meat and fish are carcinogenic in rodents and may pose a risk to human health by contributing to the development of cancer. The metabolite profiling and understanding of absorption, metabolism, and excretion patterns of these compounds in humans are critical for evaluating their toxicity and potential health effects Takusagawa et al., 2012.

Application in Disease Phenotyping

The quantification of amines, including amino acids and methylarginines, is important in patient stratification and personalized medicine. A study by Ahmetaj-Shala et al. (2018) developed a UHPLC-MS/MS-based platform for the quantification of approximately 40 amine analytes, showcasing the application of such analytical techniques in understanding the role of these compounds in various diseases and their potential as biomarkers Ahmetaj-Shala et al., 2018.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific data . .

Properties

IUPAC Name |

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S2/c1-3-4(13-6(8)10-3)5-11-12-7(9-2)14-5/h1-2H3,(H2,8,10)(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDULURADVAJATN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NN=C(S2)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391604 |

Source

|

| Record name | 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637326-90-0 |

Source

|

| Record name | 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.